Ethyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, ethoxy groups, and a phenyl group. Its chemical formula is C18H22N2O6.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step reactions. One common method includes the reaction of methyl 4-hydroxy-3-methoxybenzoate with ethyl bromoacetate in the presence of potassium carbonate and acetone at 65°C for 24 hours . The reaction mixture is then subjected to steam distillation and extracted with ethyl acetate to obtain the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ethyl 4-[4-(2-carboxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Reduction: Formation of ethyl 4-[4-(2-hydroxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the action of cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exhibiting anti-inflammatory effects . Molecular docking studies have shown that the compound can form stable complexes with target proteins, indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can be compared with other similar compounds such as:
Methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a pyrimidine ring.
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds share the ethoxy and phenyl groups but differ in the core structure and functional groups.
Properties
Molecular Formula |
C18H22N2O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O6/c1-4-24-14(21)10-26-13-8-6-12(7-9-13)16-15(17(22)25-5-2)11(3)19-18(23)20-16/h6-9,16H,4-5,10H2,1-3H3,(H2,19,20,23) |
InChI Key |
IEZVTENJFUTBCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC |
Origin of Product |
United States |
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